1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole
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Description
The compound “1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The tert-butyl and ethoxyphenyl groups are substituents on the pyrazole ring, and the sulfonyl group is a common functional group that consists of a sulfur atom bonded to two oxygen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The tert-butyl and ethoxyphenyl groups could potentially be introduced through subsequent substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the aromatic nature of the pyrazole ring. The sulfonyl group is likely to be in a trigonal planar configuration around the sulfur atom .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The presence of the sulfonyl group could also make this compound a good leaving group in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the pyrazole ring and the various substituents. For example, the tert-butyl group could increase the compound’s hydrophobicity, while the sulfonyl group could potentially increase its reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-13-8-7-12(15(2,3)4)11-14(13)21(18,19)17-10-6-9-16-17/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPDJGBRGHYNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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